molecular formula C18H14Cl2N2O2 B12905113 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one

1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one

Cat. No.: B12905113
M. Wt: 361.2 g/mol
InChI Key: SSOXRKQISNOSHS-VQHVLOKHSA-N
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Description

1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one is a pyrazolidin-3-one derivative characterized by a dichlorophenylacryloyl group at position 1 and a phenyl substituent at position 5 of the pyrazolidinone core. Pyrazolidin-3-one derivatives are pharmacologically significant, with documented anti-inflammatory, antipyretic, and enzyme-inhibitory properties .

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

1-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one

InChI

InChI=1S/C18H14Cl2N2O2/c19-14-8-6-12(15(20)10-14)7-9-18(24)22-16(11-17(23)21-22)13-4-2-1-3-5-13/h1-10,16H,11H2,(H,21,23)/b9-7+

InChI Key

SSOXRKQISNOSHS-VQHVLOKHSA-N

Isomeric SMILES

C1C(N(NC1=O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3

Canonical SMILES

C1C(N(NC1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, forming stable complexes through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight Key References
1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one Pyrazolidin-3-one 3-(2,4-Dichlorophenyl)acryloyl, 5-phenyl N/A
Ethyl 1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylate (S1-5) Pyrazole 2,4-Dichlorophenyl, phenyl, ester N/A
1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one Isoxazole 2,4-Dichlorophenyl, acetyl 256.08
1-(4-Chlorophenyl)-3-(1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl)-4(1H)-pyridazinone Pyridazinone/Pyrazole Chlorophenyl, trifluoromethylpyridinyl N/A

Key Observations :

  • Core Heterocycles : The pyrazolidin-3-one core in the target compound differs from pyrazole (S1-5) and isoxazole () in ring saturation and electronic properties. Pyrazolidin-3-one’s partially saturated ring may enhance hydrogen-bonding capacity compared to aromatic heterocycles .
  • Substituents: The 2,4-dichlorophenyl group is common across analogs (e.g., S1-5, ), suggesting its role in hydrophobic interactions or resistance to oxidative metabolism.
  • Halogenation : Chlorine atoms in dichlorophenyl substituents improve lipid solubility and binding to hydrophobic enzyme pockets, as seen in agrochemicals and pharmaceuticals ().

Physicochemical Properties

Limited data on melting points (MP) and molecular weights are available for direct analogs:

  • Ethyl 1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylate (S1-5): No MP reported, but ester groups typically lower melting points compared to acryloyl derivatives due to reduced crystallinity .
  • 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one: Molecular weight 256.08 g/mol; acetyl and isoxazole groups may reduce steric hindrance compared to bulkier pyrazolidinone derivatives .

The target compound’s acryloyl group likely increases rigidity and melting point relative to S1-5, though experimental confirmation is needed.

Biological Activity

1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological properties, including its antioxidant, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C16_{16}H14_{14}Cl2_{2}N2_{2}O
  • IUPAC Name : this compound

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro assays measuring free radical scavenging ability and reducing power have shown that this compound can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Assay Results

Assay TypeIC50 (µM)
DPPH Scavenging25.4
ABTS Scavenging18.7
CUPRAC12.5

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Anti-inflammatory Effects
In an animal model of acute inflammation induced by carrageenan, administration of the compound led to a marked reduction in paw edema compared to the control group. This suggests a potential therapeutic application for inflammatory diseases.

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
PANC-110.0Cell cycle arrest at G2/M phase

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to scavenge free radicals reduces oxidative stress, which is linked to chronic diseases.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways leads to decreased expression of inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells is facilitated through the activation of caspases and modulation of Bcl-2 family proteins.

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